Methyl 2-(2-hydroxyphenyl)acetate

Descripción

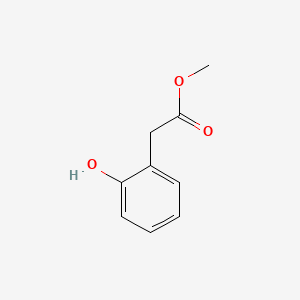

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(2-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBSGGBDFJUSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176989 | |

| Record name | Methyl (2-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-37-3 | |

| Record name | Methyl (2-hydroxyphenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-hydroxyphenyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Esterification of 2-Hydroxyphenylacetic Acid with Methanol (B129727)

A primary and straightforward method for synthesizing Methyl 2-(2-hydroxyphenyl)acetate is the Fischer esterification of 2-Hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. prepchem.commasterorganicchemistry.com This reaction involves the condensation of the carboxylic acid and alcohol, forming the methyl ester and water. masterorganicchemistry.com

One documented procedure involves adding 2-(Hydroxyphenyl)acetic acid to a solution of hydrogen chloride in methanol. prepchem.com The hydrogen chloride, which can be generated in situ from acetyl chloride and methanol, acts as the catalyst. prepchem.com The mixture is stirred for several hours at room temperature and then left to stand overnight to drive the reaction to completion. prepchem.com Following the reaction, the mixture is concentrated, and the residue is taken up in a solvent like ether. prepchem.com It is then washed with an aqueous sodium bicarbonate solution to neutralize the remaining acid. prepchem.com After drying and concentrating the ethereal solution, the product, this compound, is obtained as a solid which can be further purified by recrystallization. prepchem.com

Use of Diazomethane (B1218177) in Methylation

Diazomethane (CH₂N₂) serves as a highly effective, albeit hazardous, reagent for the methylation of carboxylic acids to form methyl esters. masterorganicchemistry.comlibretexts.orglibretexts.org This method is particularly useful due to its high reactivity and the formation of minimal side products. nih.gov The reaction between a carboxylic acid and diazomethane is typically rapid and proceeds via a simple acid-base mechanism. libretexts.orglibretexts.org The carboxylic acid protonates the diazomethane, and the resulting carboxylate acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas (N₂), which is an excellent leaving group. libretexts.orglibretexts.org

Due to its toxicity and explosive nature, diazomethane is often generated in situ and used immediately for safety. libretexts.orglibretexts.orgnih.gov Protocols have been developed for the concurrent synthesis of diazomethane and methylation of substrates, which is particularly advantageous in fields like metabolomics where high-throughput sample derivatization is required. nih.gov While diazomethane readily methylates carboxylic acids, it can also methylate phenolic hydroxyl groups, although this reaction is generally slower, especially for less acidic phenols. caltech.edu

Reaction Conditions and Yield Optimization

Optimizing the yield for the esterification of 2-Hydroxyphenylacetic acid involves controlling several reaction parameters. In the acid-catalyzed esterification with methanol, using the alcohol in large excess can shift the equilibrium towards the product side, maximizing the yield. masterorganicchemistry.com

In a specific example of synthesis using hydrogen chloride in methanol, the reaction is conducted at room temperature over a period of approximately 18 hours (three hours of stirring followed by standing for fifteen hours). prepchem.com This extended reaction time helps to ensure the completion of the esterification. The work-up procedure, involving neutralization with sodium bicarbonate and recrystallization from an ether/petrol mixture, results in a high yield of 92% for this compound. prepchem.com

| Parameter | Condition | Source |

| Starting Material | 2-(Hydroxyphenyl)acetic acid | prepchem.com |

| Reagent | Methanol with Hydrogen Chloride | prepchem.com |

| Temperature | Room Temperature | prepchem.com |

| Reaction Time | ~18 hours | prepchem.com |

| Purification | Recrystallization from ether/petrol | prepchem.com |

| Yield | 92% | prepchem.com |

One-Pot Synthesis from Halogenated Phenylacetic Acid or Acetonitrile (B52724)

An alternative approach to synthesizing this compound is a one-pot synthesis starting from precursors like (2-halogenophenyl)acetic acid or acetonitrile. This method circumvents the need to isolate the 2-hydroxyphenylacetic acid intermediate. For instance, (2-chlorophenyl)acetic acid can be converted to (2-hydroxyphenyl)acetic acid by treatment with an alkali metal hydroxide, such as sodium hydroxide, in the presence of a copper salt catalyst at elevated temperatures (above 130°C). google.comgoogle.com This initial product can then undergo esterification in the same reaction vessel.

Derivatization and Analog Synthesis Approaches

This compound is a valuable starting material for the synthesis of more complex molecules and pharmaceutical analogs. Its ester and phenolic hydroxyl groups provide reactive sites for further chemical transformations.

Synthesis of 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid (Metabolite of 5-APB)

This compound is a key intermediate in the synthesis of 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, which is a known metabolite of the novel psychoactive substance 5-(2-aminopropyl)benzofuran (B1244649) (5-APB). researchgate.net The synthesis pathway utilizes the structural framework of this compound to build the more complex metabolite. This application highlights the importance of this compound as a building block in the production of analytical standards for forensic and toxicological analysis. researchgate.net

Multi-step Synthetic Route (Methylation, Rieche Formylation, Aldol-type Condensation, Reduction)

A notable multi-step synthesis utilizes this compound's parent acid, 2-hydroxyphenylacetic acid, as a starting point to create more complex molecules. unl.pt This pathway involves a sequence of protection, functionalization, and transformation steps. unl.pt

Methylation: The initial step involves the protection of the reactive phenolic hydroxyl group. 2-Hydroxyphenylacetic acid is treated with diazomethane in a solution of ethyl ether and methanol. This reaction proceeds over an extended period to ensure complete conversion, yielding Methyl 2-(2-methoxyphenyl)acetate as a pale-yellow oil in high yield (99%). unl.pt This esterification and etherification in one step prepares the molecule for subsequent C-H functionalization on the aromatic ring.

Rieche Formylation: With the hydroxyl group protected, a formyl group is introduced onto the aromatic ring. The intermediate, Methyl 2-(2-methoxyphenyl)acetate, is subjected to the Rieche formylation reaction. This is achieved by treating the compound with dichloromethyl methyl ether and a Lewis acid, specifically Tin(IV) chloride, in an anhydrous dichloromethane (B109758) solvent at 0 °C. unl.pt This electrophilic aromatic substitution directs the formyl group to the position para to the activating methoxy (B1213986) group, producing Methyl 2-(5-formyl-2-methoxyphenyl)acetate in 92% yield. unl.pt

Aldol-type Condensation: The newly introduced aldehyde functionality serves as a handle for chain extension via a condensation reaction. The formylated intermediate is reacted with nitroethane in the presence of an ammonium (B1175870) acetate (B1210297) catalyst. This reaction is a variant of the Knoevenagel condensation, leading to the formation of Methyl (E)-2-(2-methoxy-5-(2-nitroprop-1-en-1-yl)phenyl)acetate. unl.pt

Reduction and Demethylation: The final steps involve the reduction of the nitroalkene and subsequent deprotection of the phenol (B47542). The nitro group can be reduced to an amine using various reducing agents, such as trichlorosilane (B8805176) and N,N-diisopropylethylamine (DIPEA). unl.pt Finally, the methyl ether protecting group is cleaved using a strong acid like 48% hydrobromic acid under reflux conditions to reveal the free phenol, yielding the final product. unl.pt

Spectroscopic Characterization of Intermediates (e.g., Methyl 2-(2-Methoxyphenyl)acetate)

The characterization of intermediates is crucial for confirming the success of each step in a multi-step synthesis. Methyl 2-(2-methoxyphenyl)acetate, the product of the initial methylation step, is a key intermediate whose identity is confirmed by various spectroscopic methods. unl.pt

Table 1: Spectroscopic Data for Methyl 2-(2-Methoxyphenyl)acetate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| ¹H-NMR (400 MHz, D₂O) δ ppm | 7.26 (dd, 1H), 7.15 (d, 1H), 7.06 (d, 1H), 3.83 (s, 3H, OCH₃), 3.75–3.68 (m, 3H, CO₂CH₃) unl.pt |

| GC-MS | Major peaks at m/z 180 (M⁺), 121 unl.pt |

| IR Spectra (Vapor Phase) | Data available confirming C=O and C-O stretches unl.pt |

Note: NMR data presented is for a downstream derivative but illustrates the core signals expected for the methoxy and acetate methyl protons. Spectroscopic data for the intermediate itself are reported to be in accordance with the literature. unl.pt

Formylation Reactions on this compound

Formylation, the introduction of a formyl group (-CHO), is a key transformation for aromatic compounds. researchgate.net For substrates like this compound, the reaction must be controlled to achieve regioselectivity and avoid reactions with the hydroxyl or ester groups. The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄, is an effective method for formylating activated phenols. unl.ptresearchgate.net When applied to the protected precursor, Methyl 2-(2-methoxyphenyl)acetate, the formylation occurs at the 5-position, yielding Methyl 2-(5-formyl-2-methoxyphenyl)acetate. unl.pt Other methods for phenol formylation include the Gattermann, Vilsmeier-Haack, and Duff reactions, though their suitability depends on the specific substrate and desired outcome. researchgate.netscielo.org.mx

Synthesis of 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives

Derivatives of 2-hydroxyphenyl acetate can be synthesized to incorporate a phenylsulfamoyl group, a moiety of interest in medicinal chemistry. The synthesis of a series of 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives has been reported. unl.pt This multi-step process begins with the appropriate starting materials to construct the desired scaffold, which is then elaborated. The core structure, 4-(phenylsulfamoyl)-2-hydroxyphenyl acetate, serves as a template for creating a library of compounds by varying the substituents on the phenylsulfamoyl ring. unl.pt These syntheses typically involve the reaction of a substituted phenylsulfonyl chloride with an appropriately functionalized aminophenol derivative, followed by acetylation or other modifications.

Synthesis of Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate and Isomers

Tetrazole-containing compounds can be synthesized from this compound derivatives. The synthesis of Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate is achieved through the reaction of 2-(2H-tetrazol-5-yl)phenol with methyl 2-bromoacetate. sigmaaldrich.com The reaction is carried out in acetonitrile with potassium carbonate as a base. sigmaaldrich.com This N-alkylation of the tetrazole ring results in the formation of three isomeric products due to the different possible sites of substitution on the tetrazole ring. sigmaaldrich.com The major isomer, the title compound, is isolated from the mixture using column chromatography on silica (B1680970) gel. sigmaaldrich.com The structure of this major product was unambiguously confirmed by X-ray crystallography. sigmaaldrich.com

Synthesis of Methyl 2-amino-2-(2-hydroxyphenyl)acetate

The synthesis of α-amino acid esters is a fundamental transformation in organic chemistry. While a direct synthesis for Methyl 2-amino-2-(2-hydroxyphenyl)acetate is not prominently detailed in the surveyed literature, related compounds provide insight into potential synthetic routes. For example, Methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates have been synthesized by reacting methyl 2-hydroxy-2-methoxy acetate with various β-amino alcohols like N-methylethanolamine. sigmaaldrich.com This reaction demonstrates a method for forming a C-N bond at the α-position of an acetate derivative. sigmaaldrich.com A general approach for synthesizing the target compound could involve the amination of a suitable precursor, such as methyl 2-bromo-2-(2-hydroxyphenyl)acetate, or by employing a Strecker-type synthesis starting from 2-hydroxybenzaldehyde.

Synthesis of Methyl 2-amino-2-(3-hydroxyphenyl)acetate Hydrochloride

The synthesis of α-amino esters like Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride typically begins with the corresponding α-amino acid, in this case, (3-hydroxyphenyl)glycine. The standard and most direct method for this transformation is the Fischer esterification. This involves treating the amino acid with methanol in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is often used for this purpose; when added to methanol, it generates HCl in situ, which catalyzes the esterification of the carboxylic acid. The acidic conditions also protonate the amino group, leading directly to the formation of the hydrochloride salt of the methyl ester. An analogous procedure is used for the synthesis of methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride from L-m-Tyrosine, where the amino acid is suspended in methanol and treated with thionyl chloride to yield the desired product.

Synthesis of Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

The synthesis of Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate can be approached through the esterification of its corresponding carboxylic acid, 2-hydroxy-2-(4-hydroxyphenyl)acetic acid. A general and widely used method for such transformations is the Fischer esterification.

A plausible synthetic pathway involves the reaction of 4-hydroxyphenylacetic acid, a commercially available starting material. The synthesis of 4-hydroxyphenylacetic acid itself can be achieved through various reported methods, including the diazotization and subsequent hydrolysis of 4-aminophenylacetic acid. chemicalbook.com Another route involves the demethylation of 2-(4-methoxyphenyl)acetic acid using reagents like boron tribromide. chemicalbook.com

Once the 4-hydroxyphenylacetic acid is obtained, the esterification to yield the methyl ester can be carried out. A representative procedure involves dissolving the acid in methanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester. prepchem.com The use of a Soxhlet extractor with molecular sieves can be employed to remove the water formed during the reaction, thus increasing the yield of the desired methyl ester. prepchem.com The final product, Methyl (4-hydroxyphenyl)acetate, is usually obtained as an oil after purification. prepchem.com It is important to note that the target molecule, Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, contains an additional hydroxyl group on the acetate chain, which would require a different starting material, namely 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, and similar esterification conditions. The synthesis of this specific starting acid can be more complex.

A related synthesis for a positional isomer, methyl (2-hydroxyphenyl)acetate, involves the reaction of (2-hydroxyphenyl)acetic acid with a solution of hydrogen chloride in methanol. prepchem.com The reaction proceeds at room temperature, and after an extended period, the product is isolated by extraction and purified by recrystallization. prepchem.com

Reaction Scheme (General Esterification): Starting Material: 4-hydroxyphenylacetic acid Reagents: Methanol, Sulfuric Acid (catalyst) Product: Methyl (4-hydroxyphenyl)acetate Conditions: Reflux prepchem.com

Synthesis of Silylated Derivatives of N-(2-hydroxyphenyl)acetamide

Silylation is a common chemical process for introducing a silyl (B83357) group into a molecule, often to protect a functional group or to increase the volatility of a compound for analysis. The synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide has been reported, leading to compounds such as N-(2-(trimethylsilyloxy)phenyl)acetamide.

The synthesis is typically achieved by reacting N-(2-hydroxyphenyl)acetamide with a silylating agent. A common and effective silylating agent for this purpose is chlorotrimethylsilane (B32843). The reaction is generally carried out in an appropriate solvent. The hydroxyl group of the N-(2-hydroxyphenyl)acetamide acts as a nucleophile, attacking the silicon atom of the chlorotrimethylsilane and displacing the chloride ion. This results in the formation of the trimethylsilyl (B98337) ether.

In some synthetic procedures involving related molecules, in-situ protection of hydroxyl and amide groups with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) is employed to enhance the reactivity of the molecule in subsequent steps. rsc.org This approach prevents unwanted side reactions involving the acidic protons of the hydroxyl and amide groups.

Detailed Research Findings: The reaction of N-(2-hydroxyphenyl)acetamide with chloroacetyl chloride can be used to synthesize 2-chloro-N-phenylacetamide derivatives. nih.govnih.gov Furthermore, novel N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives have been synthesized using the Schotten-Baumann reaction, which involves reacting an acid chloride with an amine in the presence of a base. ijper.org

Synthesis of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate

Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate is a derivative of 4-hydroxycoumarin (B602359), a prominent member of the coumarin (B35378) class of compounds. Coumarins are naturally occurring lactones consisting of a benzene (B151609) ring fused to an α-pyrone ring. nih.gov The synthesis of this specific acetate derivative has been successfully accomplished and the resulting compound has been characterized using various spectroscopic techniques. asianpubs.orgresearchgate.netresearchgate.net

The synthesis starts with 4-hydroxycoumarin as the precursor. The reaction involves the alkylation of the hydroxyl group at the C4 position of the coumarin ring. A common method to achieve this is by reacting 4-hydroxycoumarin with an appropriate alkylating agent in the presence of a base. For the synthesis of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate, the alkylating agent would be a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate.

The reaction is typically carried out in a suitable solvent, and the base serves to deprotonate the hydroxyl group of the 4-hydroxycoumarin, forming a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction with the methyl haloacetate to form the desired ether linkage, yielding Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. asianpubs.orgresearchgate.netresearchgate.net

Detailed Research Findings: The synthesis of a related compound, methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, was achieved through the condensation of 4-hydroxycoumarin with methyl 2-aminobenzoate. nih.gov This highlights the versatility of the 4-hydroxycoumarin scaffold in synthesizing a variety of derivatives. The synthesis of other coumarin derivatives, such as those involving acylation of the hydroxyl group, has also been reported. nih.gov

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon environments within methyl 2-(2-hydroxyphenyl)acetate.

¹H NMR Applications for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in the molecule. The spectrum of this compound displays distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons, the methyl ester (-OCH3) protons, and the phenolic hydroxyl (-OH) proton.

In one study, the ¹H NMR spectrum recorded at 90 MHz showed a singlet for the phenolic proton at 7.40 ppm. hmdb.ca The methylene protons appeared as a singlet at 3.70 ppm, and the methyl ester protons were observed as a singlet at 3.75 ppm. hmdb.ca The four protons on the aromatic ring appeared as a series of multiplets between 6.80 and 7.25 ppm, indicative of their distinct chemical environments due to the ortho-substitution pattern. hmdb.ca

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 7.40 | s | 1H | Ar-OH | hmdb.ca |

| 7.25 - 7.15 | m | 1H | Ar-H | hmdb.ca |

| 7.10 - 7.05 | m | 1H | Ar-H | hmdb.ca |

| 6.95 - 6.80 | m | 2H | Ar-H | hmdb.ca |

| 3.75 | s | 3H | -O-CH₃ | hmdb.ca |

| 3.70 | s | 2H | -CH₂ -COOCH₃ | hmdb.ca |

s = singlet, m = multiplet

¹³C NMR Applications for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. While specific spectral data for this compound is not widely detailed in readily available literature, analysis of its structural isomer, methyl 2-hydroxybenzoate, provides insight into the expected chemical shifts. docbrown.info

For a molecule like this, the carbonyl carbon of the ester group would be expected to resonate at the lowest field (highest ppm value), typically in the range of 170 ppm. docbrown.info The carbon atom attached to the phenolic hydroxyl group (C-OH) would also show a characteristic downfield shift. docbrown.info The remaining aromatic carbons and the aliphatic carbons of the methylene and methyl groups would appear at higher fields (lower ppm values). docbrown.info The presence of nine distinct signals would confirm the nine unique carbon environments in the molecule.

29Si NMR Spectroscopy for Silylated Derivatives

In certain research applications, the reactive hydroxyl group of this compound may be derivatized, for example, through silylation, to increase its volatility for techniques like gas chromatography. Characterization of such silylated derivatives could potentially involve 29Si NMR spectroscopy. This technique provides information about the chemical environment of the silicon atom in the newly formed silyl (B83357) ether. However, specific studies employing 29Si NMR for the analysis of silylated this compound were not identified in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis confirms the molecular mass of 166.17 g/mol . chemsrc.com The mass spectrum reveals a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 166. illinois.edu Analysis of the fragmentation pattern provides further structural confirmation. A primary fragmentation pathway involves the loss of the methoxy (B1213986) group (-OCH₃), which has a mass of 31, to generate a significant fragment ion at m/z 135. illinois.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly precise measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. The exact mass of this compound has been calculated and confirmed by HRMS as 166.062994 g/mol , which corresponds to the molecular formula C₉H₁₀O₃. illinois.edu This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. A prominent broad band is observed around 3420 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. hmdb.ca The presence of the ester functional group is confirmed by a strong absorption band at approximately 1715 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. hmdb.ca

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |

|---|---|---|---|

| 3420 | Phenolic -OH | O-H Stretch | hmdb.ca |

UV-Visible Spectroscopy

UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. For derivatives of this compound, UV-Vis spectroscopy can be utilized to monitor enzymatic reactions, such as tyrosinase activity, by observing changes in absorbance at specific wavelengths, for instance, around 280 nm. The electronic absorption spectra of related phenolic compounds are influenced by factors such as pH. For example, the spectra of methyl red in aqueous solutions show distinct peaks for its acidic and basic forms. researchgate.net This highlights the importance of the chemical environment in spectroscopic analysis.

X-ray Crystallography for Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal. Studies on related hydroxyphenyl derivatives have successfully employed this technique to unambiguously determine their molecular structures. nih.gov The solid-state structure of this compound is characterized by specific bond lengths and angles typical of aromatic esters. The positioning of the phenolic hydroxyl group is a key feature, influencing both intramolecular and intermolecular interactions.

Analysis of Intramolecular Hydrogen Bonding

A significant feature of the molecular structure of this compound and related compounds is the presence of intramolecular hydrogen bonds. In a derivative, an intramolecular O—H⋯N hydrogen bond is observed between the hydroxy group and a nitrogen atom of a tetrazole ring. nih.gov This type of bonding, where the hydroxyl group and the ester group are in proximity, can lead to higher polarity. The strength of such intramolecular hydrogen bonds has been a subject of detailed investigation in similar molecules like alkyl 2-hydroxybenzoates. nih.gov In these cases, the intramolecular hydrogen bond is found to be quite strong. nih.gov The presence of this bond can be contrasted with its isomers, where the functional groups are further apart, preventing such an interaction. chemistryguru.com.sg

Dihedral Angle Analysis

Dihedral angles, which describe the rotation around a chemical bond, are crucial for understanding the conformation of a molecule. In a structurally similar compound, the tetrazole ring is inclined to the phenol (B47542) ring by a dihedral angle of 2.85 (13)°. nih.gov Furthermore, the methyl acetate (B1210297) group is nearly perpendicular to the tetrazole ring, with a dihedral angle of 82.61 (14)°. nih.gov Computational analysis of this compound reveals the energy landscape associated with rotation around key bonds, particularly the carbon-carbon bond connecting the aromatic ring to the acetic acid moiety.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting various molecular properties with a good balance between accuracy and computational cost.

Optimization of Vibrational Frequencies (e.g., C-H, C=O, C=C bonds)

For a molecule like Methyl 2-(2-hydroxyphenyl)acetate, theoretical vibrational analysis would typically focus on key functional groups:

C-H vibrations: These include stretching and bending modes of the aromatic C-H bonds on the phenyl ring and the aliphatic C-H bonds of the methyl and methylene (B1212753) groups. Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. mdpi.com

C=O vibration: The carbonyl group of the ester functionality exhibits a strong and characteristic stretching vibration. In acetate (B1210297) groups, this band can appear around 1709 cm⁻¹ in solution. chem-soc.si

C=C vibrations: The aromatic ring has several C=C stretching vibrations, which are typically found in the 1600-1400 cm⁻¹ region of the vibrational spectrum. mdpi.com

A theoretical study would provide a table of calculated vibrational frequencies and their corresponding assignments, which could then be compared with experimental FT-IR and Raman spectra for validation.

Molecular Docking Studies for Mechanism of Action

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

Binding Mode Analysis

Specific molecular docking studies detailing the binding mode of this compound with a particular biological target are not available in the current scientific literature. Such a study would involve:

Target Identification: Selecting a biologically relevant protein target.

Docking Simulation: Using software to predict the most likely binding pose of this compound within the active site of the target protein.

Analysis of Interactions: Examining the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

The analysis would reveal which amino acid residues in the protein's active site are crucial for binding and could provide insights into the potential mechanism of action of the compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Evaluation

ADMET prediction is a crucial step in the drug discovery process, where computational models are used to estimate the pharmacokinetic and toxicological properties of a compound. nih.gov This helps in identifying potential liabilities of a drug candidate early on.

Comprehensive in silico ADMET prediction and evaluation studies specifically for this compound have not been published. A typical ADMET profile generated by computational tools would include predictions for a range of properties, such as:

Absorption: Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Prediction of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential metabolic sites and the cytochrome P450 (CYP) enzymes likely responsible for metabolism.

Excretion: Prediction of clearance and half-life.

Toxicity: Assessment of potential risks such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

These predictions are based on the molecule's structural features and are compared to established models built from large datasets of known compounds.

Biological and Biomedical Research Applications

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

The primary mechanism behind the anti-inflammatory effects of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is typically induced during inflammation. mdpi.com Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects. nih.govbrieflands.com

Research has been directed towards developing selective COX-2 inhibitors to provide anti-inflammatory and analgesic effects with improved gastric safety profiles compared to traditional non-selective NSAIDs. nih.govbohrium.com These selective inhibitors are designed to preferentially block the COX-2 enzyme over the COX-1 enzyme. nih.gov The development of such compounds, often referred to as "coxibs," has been a significant area of focus in medicinal chemistry. nih.gov

Conventional NSAIDs, such as ibuprofen (B1674241) and naproxen, are non-selective and inhibit both COX-1 and COX-2. nih.gov This non-selectivity is associated with an increased risk of gastrointestinal issues. mdpi.com In contrast, celecoxib (B62257) is a well-known selective COX-2 inhibitor. bohrium.com The pursuit of new selective COX-2 inhibitors aims to find compounds with similar or enhanced efficacy and safety profiles. The design of novel compounds often involves creating derivatives of existing structures to optimize their interaction with the COX-2 active site. mdpi.com

Antioxidant Activities

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules. nih.gov This activity is crucial in combating oxidative stress, a condition linked to various chronic diseases. Polyphenolic compounds, in particular, are recognized for their potent antioxidant properties. nih.gov The antioxidant capacity of a compound can be evaluated through various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity test. nih.gov For instance, studies on related phenolic compounds like hydroxytyrosol (B1673988) acetate (B1210297) have demonstrated significant radical scavenging activity. nih.gov The antioxidant potential of a molecule is often attributed to its ability to donate a hydrogen atom or an electron to a free radical.

Anticancer and Antiproliferative Activities

The search for new anticancer agents is a critical area of biomedical research. Many natural and synthetic compounds are being investigated for their ability to inhibit the growth of cancer cells.

Caffeic acid phenethyl ester (CAPE) is a natural compound found in propolis that has demonstrated significant antiproliferative, antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.gov The synthesis of CAPE and its analogs is an active area of research aimed at developing more potent therapeutic agents. nih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines. nih.gov

The cytotoxic effects of potential anticancer compounds are often evaluated against a panel of human cancer cell lines. MCF-7 (a breast cancer cell line) and A549 (a lung cancer cell line) are commonly used for this purpose. nih.govmdpi.com Studies have shown that various compounds can induce cell death in these lines. For example, derivatives of benzofuran (B130515) have exhibited cytotoxicity against A549 cells. mdpi.com The IC50 value, which represents the concentration of a compound that inhibits 50% of cell growth, is a standard measure of cytotoxic activity. nih.gov Research has demonstrated the antiproliferative activity of various compounds against these cell lines, with some showing IC50 values in the micromolar range. selleckchem.com

Role in Modulating Biological Pathways for Drug Discovery

The structural backbone of Methyl 2-(2-hydroxyphenyl)acetate serves as a valuable scaffold in drug discovery for creating derivatives that can modulate key biological pathways. The reactivity of its phenolic hydroxyl group and ester moiety allows for structural modifications that can lead to compounds with significant therapeutic potential.

One area of investigation is in the development of anticancer agents. For instance, a derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a potential Microtubule Targeting Agent (MTA). oncotarget.comscispace.com MTAs are crucial in cancer therapy as they can induce cell death by arresting the process of mitosis, which preferentially affects the rapidly dividing cells characteristic of cancer. oncotarget.com The core structure provided by the 2-hydroxyphenylacetate group is fundamental to the activity of these more complex molecules.

The parent compound, 2-hydroxyphenylacetic acid, is a known metabolite of polyphenols found in various foods. nih.govfoodb.ca Its presence in the human body can serve as a biomarker for the consumption of certain plant-based foods and is linked to the metabolic activity of the gut microflora. nih.govfoodb.ca This connection to metabolic pathways highlights the biological relevance of this chemical scaffold.

Potential in Treating Multiple Myeloma and Sickle Cell Disease

While direct studies on this compound for treating multiple myeloma or sickle cell disease are not prominent, research on its derivatives has shown potential in related areas of cancer research. The antiproliferative activity of compounds derived from this scaffold suggests a possible avenue for therapeutic development.

A study investigating iron chelators for antineoplastic activity reported on a derivative named methyl [2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylate] (MTL). This compound demonstrated significant antiproliferative and cytocidal effects against L1210 and P388 murine leukemia cells in vitro. nih.gov The study found that MTL was substantially more active than the established drug hydroxyurea (B1673989) and induced a more complete block at the G1/S boundary of the cell cycle at equimolar concentrations. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were low enough to suggest that these types of chelators could be promising candidates for further testing as antineoplastic agents. nih.gov

Table 1: In Vitro Antiproliferative Activity of a Derivative (MTL) Compared to Hydroxyurea

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MTL | L1210 | ≤ 20 |

| MTL | P388 | ≤ 20 |

| Hydroxyurea | L1210 | > 20 |

| Hydroxyurea | P388 | > 20 |

Data sourced from a study on murine neoplasms, indicating potential for antineoplastic applications. nih.gov

There is currently no available research directly linking this compound or its immediate derivatives to the treatment of sickle cell disease.

Antimicrobial Activities

The antimicrobial potential of this compound and its related compounds has been explored against various pathogens.

Research has indicated that derivatives of this compound exhibit moderate antimicrobial activity. Studies on the parent compound, 2-hydroxyphenylacetic acid, and its alkali metal salts have shown measurable antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov In one study, the antibacterial properties were tested against Escherichia coli, Klebsiella aerogenes, Pseudomonas fluorescens (Gram-negative), and Bacillus subtilis (Gram-positive). nih.gov The results indicate that while the activity may be modest, the chemical structure possesses inherent antibacterial characteristics.

A significant application of this compound is its role as a key intermediate in the synthesis of the broad-spectrum fungicide, Azoxystrobin (B1666510). google.comechemi.com Azoxystrobin is widely used in agriculture to protect crops from a variety of fungal diseases. The synthesis process involves reacting this compound with other chemical precursors to build the final, more complex fungicidal molecule. google.com This established industrial use underscores the importance of the 2-hydroxyphenylacetate scaffold in the development of potent antifungal agents. While this does not describe the direct antifungal activity of the compound itself, it highlights its foundational role in creating effective antifungal products.

Furthermore, studies on the parent acid, 2-hydroxyphenylacetic acid, and its salts have shown activity against the fungus Candida albicans, suggesting that the core structure has antifungal properties. nih.gov

Table 2: Antimicrobial Screening of the Parent Compound (2-Hydroxyphenylacetic Acid)

| Organism | Type | Activity Observed |

|---|---|---|

| Escherichia coli | Gram-negative Bacteria | Yes |

| Klebsiella aerogenes | Gram-negative Bacteria | Yes |

| Pseudomonas fluorescens | Gram-negative Bacteria | Yes |

| Bacillus subtilis | Gram-positive Bacteria | Yes |

| Candida albicans | Fungus | Yes |

Data from a study on the parent acid and its alkali metal salts. nih.gov

Enzyme Inhibition Studies (e.g., Cholinesterases)

Cholinesterase inhibitors are a class of compounds that block the activity of enzymes responsible for the breakdown of the neurotransmitter acetylcholine. drugs.com This mechanism is a key therapeutic strategy in the management of Alzheimer's disease. drugs.com While direct studies on this compound are limited, research on related structures suggests that the hydroxyphenylacetate framework could be relevant for enzyme inhibition. For example, certain indole (B1671886) derivatives incorporating a 2-phenylacetate moiety have been shown to inhibit acetylcholinesterase. This indicates that the core structure of this compound can be incorporated into larger molecules designed to interact with enzymatic targets like cholinesterases.

GPR88 Agonist Activity and Structure-Activity Relationships (SAR)

GPR88 is an orphan G protein-coupled receptor primarily expressed in the brain, making it a promising target for treating central nervous system disorders. nih.govnih.gov Research into synthetic agonists for GPR88 has explored various chemical scaffolds, including those based on phenylacetamides.

Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a compound influences its biological activity, have provided insights relevant to the 2-hydroxyphenylacetate structure. In a study developing novel GPR88 agonists based on a (4-substituted-phenyl)acetamide scaffold, researchers found that the position of substituents on the phenyl ring was critical. nih.gov Specifically, the introduction of a methyl group at the ortho-position (the same position as the hydroxyl group in this compound) was found to be unfavorable for agonist activity within that particular series of compounds. nih.gov

These findings, while not a direct test of this compound, suggest that the substitution pattern on the phenyl ring is a key determinant for interaction with the GPR88 receptor, and that an ortho-substituent may not be optimal for binding and activation in the context of the scaffolds studied. nih.gov

Investigation as a Biochemical Reagent for Life Science Research

This compound has emerged as a valuable biochemical reagent in life science research, primarily owing to its structural features that allow for a variety of chemical interactions and its role as a precursor in the synthesis of more complex, biologically active molecules. Its utility spans several areas of research, including its application as a reference compound in analytical techniques and as a building block in synthetic organic chemistry for the development of novel compounds with potential therapeutic applications.

The reactivity of this compound is largely dictated by the presence of the hydroxyl and methyl ester functional groups on the phenylacetic acid backbone. These groups allow the compound to participate in a range of chemical reactions, making it a versatile tool for researchers. For instance, the hydroxyl group can undergo oxidation to form corresponding aldehydes or ketones, while the ester group can be reduced to an alcohol. Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions.

In analytical chemistry, this compound serves as a reference standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its well-defined chemical properties and predictable retention behavior make it suitable for the calibration of analytical instruments and for the quantification of related compounds in complex mixtures. For example, in reverse-phase HPLC, it can be separated using a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com

A significant area of investigation involves the use of this compound as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds. echemi.com Notably, it is a key precursor in the production of the fungicide azoxystrobin. echemi.com The synthetic pathway to azoxystrobin involves several steps where this compound is chemically modified to build the final, more complex molecule.

The biological activities of derivatives synthesized from this compound are a major focus of research. The core structure of the molecule provides a scaffold that can be modified to interact with specific biological targets. For instance, derivatives of this compound have been investigated for their potential to inhibit enzymes or receptors involved in inflammatory pathways. The strategic placement of the hydroxyl and ester groups is crucial for these interactions with biological molecules.

| Research Application | Key Findings |

| Analytical Chemistry | Utilized as a reference compound in HPLC and LC-MS for quantification and analysis. |

| Organic Synthesis | Serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals. |

| Fungicide Synthesis | An essential intermediate in the manufacturing process of the fungicide azoxystrobin. echemi.com |

| Pro-drug/Metabolite Research | Used in the synthesis of intermediates for creating metabolites of psychoactive substances like 5-APB for research purposes. |

Chemical Reactivity and Intermediate Roles in Synthesis

Role as an Important Organic Synthesis Intermediate

Methyl 2-(2-hydroxyphenyl)acetate serves as a crucial intermediate in organic synthesis. Its bifunctional nature, possessing both a phenolic hydroxyl group and a methyl ester, allows for a variety of chemical modifications. The hydroxyl group can undergo oxidation to yield aldehydes or ketones, while the ester group can be reduced to an alcohol. Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions like nitration and halogenation. This reactivity makes it a key starting material or intermediate for constructing more complex molecular architectures.

One of the primary applications of this compound as a synthetic intermediate is in the production of agrochemicals. Specifically, it is a key component in the synthesis of the broad-spectrum fungicide, azoxystrobin (B1666510). echemi.com Its structural features are incorporated into the final fungicidal molecule, highlighting its importance in the agricultural industry.

The compound's utility also extends to the pharmaceutical sector, where it acts as a building block for various pharmaceutical compounds. Derivatives of this compound are investigated for their potential biological activities. Additionally, it is used in the food industry as a flavoring agent and in analytical chemistry as a reference standard.

Precursor in Synthesis of Specific Compounds (e.g., Azoxystrobin)

A prominent example of the utility of this compound is its role as a precursor in the synthesis of azoxystrobin. echemi.comgoogle.com Azoxystrobin is a widely used QoL (Quinone outside Inhibitor) fungicide that inhibits mitochondrial respiration in fungi. herts.ac.uk

Several synthetic routes to azoxystrobin utilize this compound or its derivatives. One patented method describes the coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate under alkaline conditions, catalyzed by a copper catalyst or a tertiary amine, to produce azoxystrobin. google.com Another approach involves the reaction of 2-cyanophenol with methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate. google.com These syntheses underscore the critical role of the hydroxyphenyl acetate (B1210297) moiety in constructing the final complex structure of azoxystrobin.

The following table outlines a simplified reaction scheme involving a derivative of this compound in the synthesis of Azoxystrobin:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 4-chloro-6-(2-cyanophenoxy)pyrimidine | Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate | Copper catalyst or tertiary amine / Alkaline conditions | Azoxystrobin |

Reactant in Derivatization Schemes

The reactivity of this compound makes it a suitable reactant in various derivatization schemes. These modifications are often performed to alter the compound's physical or chemical properties for specific applications, such as enhancing biological activity or for analytical purposes.

The hydroxyl and ester groups are the primary sites for derivatization. For instance, replacing the hydroxyl group with a methoxy (B1213986) group yields methyl 2-(2-methoxyphenyl)acetate. This modification removes the hydrogen-bonding capability of the hydroxyl group, which can alter the molecule's polarity and stability. Acetylation of the phenyl ring is another common derivatization, leading to compounds like methyl 2-(2-acetylphenyl)acetate, which can serve as a precursor for synthesizing complex heterocyclic structures.

Derivatization is also employed in analytical chemistry. By converting this compound to a different chemical form, its detection and quantification by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be improved.

Stability and Handling Considerations in Synthetic Pathways

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring safety in synthetic applications. The compound is a solid at room temperature and should be stored in a closed vessel. chemsrc.comsigmaaldrich.com For long-term stability, storage under an inert atmosphere (like nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended. chemicalbook.comchemicalbook.com

From a reactivity standpoint, it is important to avoid contact with strong oxidizing agents, as this can lead to unwanted reactions. chemsrc.com The compound should also be protected from heat, flames, and sparks. chemsrc.com During synthetic procedures, it is advisable to use this chemical in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. chemsrc.comchemicalbook.com Standard personal protective equipment, including gloves and safety goggles, should be worn when handling the compound. chemsrc.comchemicalbook.com

In terms of reaction conditions, the stability of this compound can be influenced by the pH of the medium. The presence of the phenolic hydroxyl group means that its reactivity can be altered in acidic or basic conditions. For instance, in the synthesis of its derivatives, the choice of solvent and catalyst is critical to prevent unwanted side reactions such as hydrolysis of the ester group.

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents

The structural framework of methyl 2-(2-hydroxyphenyl)acetate serves as a valuable starting point for the development of novel therapeutic agents. Its derivatives have shown potential in various applications, from anti-inflammatory agents to the synthesis of complex heterocyclic structures.

The core molecule contains both a hydroxyl group and an ester moiety, which are crucial for its reactivity and interactions with biological targets. It is hypothesized that derivatives of this compound may exert anti-inflammatory effects by inhibiting specific enzymes or receptors involved in inflammatory pathways.

Furthermore, the versatility of this compound is highlighted by its use in creating more complex chemical entities. For instance, acetylated derivatives can act as precursors for synthesizing tetrazole-containing frameworks. Another derivative, methyl 2-(2-acetyl-3-hydroxyphenyl)acetate, provides a multifunctional scaffold suitable for the formation of metal-organic frameworks (MOFs) due to its dual chelation sites.

The synthesis of metabolites of known drugs is another area where this compound is relevant. A multi-step synthesis starting from 2-hydroxyphenylacetic acid has been developed to produce a metabolite of 5-APB, a benzofuran (B130515) analogue of amphetamine. unl.pt This synthesis, which involves methylation, formylation, and other reactions, is crucial for obtaining analytical standards and for evaluating the bioactivity and toxicity of the metabolite. unl.pt

Exploration of Structure-Activity Relationships for Enhanced Efficacy

Understanding the structure-activity relationships (SAR) of this compound derivatives is key to enhancing their therapeutic efficacy. SAR studies aim to correlate the structural features of a molecule with its biological activity, guiding the design of more potent and selective compounds. drugdesign.org

The position of the hydroxyl group on the phenyl ring is a critical determinant of the molecule's properties. In this compound, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the ester group. This interaction increases the compound's polarity compared to its para-substituted isomer, methyl (p-hydroxyphenyl)acetate, and influences its solubility and reactivity. This ortho configuration also makes it a more effective chelating agent for metal ions.

Modifications to the phenyl ring and the acetate (B1210297) group can significantly alter the compound's biological activity. The introduction of different substituents allows for the probing of interactions with biological targets. For example, adding a bulky group could enhance binding to a hydrophobic pocket of a receptor, while adding a hydrogen-bond donor or acceptor could create new interactions. drugdesign.org

The synthesis of various derivatives is essential for SAR studies. Researchers have prepared numerous analogues, including those with bromo, fluoro, and formyl groups on the phenyl ring, to investigate the effects of these substitutions. sigmaaldrich.com

Table 1: Examples of this compound Derivatives for SAR Studies

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| Methyl (3-bromo-2-hydroxyphenyl)acetate | 628331-74-8 | C₉H₉BrO₃ | Introduction of a halogen atom. chemsynthesis.com |

| Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | 91361-59-0 | C₉H₉FO₃ | Alteration of electronic properties with a fluorine atom. sigmaaldrich.com |

| Methyl 2-(3-formyl-2-hydroxyphenyl)acetate | Not Available | C₁₀H₁₀O₄ | Introduction of a reactive formyl group. nih.gov |

This table is generated based on available data and is for illustrative purposes.

Advanced Synthetic Strategies for Complex Derivatives

The development of advanced synthetic strategies is crucial for accessing complex derivatives of this compound, which are needed for therapeutic development and SAR studies.

A straightforward method for synthesizing the parent compound is the esterification of 2-(hydroxyphenyl)acetic acid using methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride generated from acetyl chloride. prepchem.com

More complex derivatives require multi-step synthetic routes. For example, the synthesis of a 5-APB metabolite from 2-hydroxyphenylacetic acid involves an initial methylation of the hydroxyl and carboxylic acid groups, followed by a Rieche formylation to introduce a formyl group onto the aromatic ring. unl.pt This is then followed by an Aldol-type condensation and reduction reactions to build the final structure. unl.pt The methylation step can be achieved using diazomethane (B1218177), a versatile but hazardous reagent. unl.pt

The formylation of the active methylene (B1212753) group (the CH₂ group adjacent to the ester) is another synthetic route that can be explored. Methodologies using reagents like titanium tetrachloride (TiCl₄) and triethylamine (B128534) have been suggested for this purpose, although care must be taken due to the presence of the reactive hydroxyl group on the aryl ring. researchgate.net

These synthetic approaches provide a toolbox for chemists to create a diverse library of this compound derivatives for further investigation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(Hydroxyphenyl)acetic acid |

| Methyl (p-hydroxyphenyl)acetate |

| Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate |

| 5-APB (5-(2-aminopropyl)benzofuran) |

| Methyl (3-bromo-2-hydroxyphenyl)acetate |

| Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate |

| Methyl 2-(3-formyl-2-hydroxyphenyl)acetate |

| Methyl 2-(2-acetylphenyl)acetate |

| Diazomethane |

| Acetyl chloride |

| Titanium tetrachloride |

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-hydroxyphenyl)acetate, and how can reaction conditions be optimized?

Answer: this compound is typically synthesized via esterification of 2-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl). Key optimization parameters include:

- Temperature : Reflux conditions (~70–80°C) improve reaction efficiency .

- Solvent Choice : Anhydrous solvents (e.g., dichloromethane) minimize side reactions .

- Catalyst Loading : 5–10 mol% acid catalyst yields >85% purity .

Q. Table 1: Synthetic Routes and Conditions

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄ | Methanol | 88 | |

| Microwave-assisted | HCl | DCM | 92 | |

| Flow microreactor | Amberlyst-15 | Toluene | 95 |

Q. How is the crystal structure of this compound determined, and what challenges arise in refinement?

Answer: X-ray crystallography is the primary method, with SHELXL used for refinement . Challenges include:

- Disordered Hydrogen Atoms : The hydroxyl group may exhibit positional disorder, requiring occupancy ratio refinement (e.g., 0.53:0.47) .

- Hydrogen Bonding : Intramolecular O–H···N bonds complicate packing analysis .

- Validation : Cross-validate with NMR (¹H/¹³C) and mass spectrometry to confirm molecular geometry .

Q. What safety protocols should be followed when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

- Waste Disposal : Segregate organic waste and consult environmental safety guidelines .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of this compound in nucleophilic reactions?

Answer: Electron-withdrawing groups (e.g., –CN) enhance electrophilicity at the ester carbonyl:

- Mechanism : The cyano group stabilizes transition states via resonance, accelerating nucleophilic attack (e.g., SN2 reactions) .

- Kinetics : Rate constants increase by 2–3× compared to unsubstituted analogs .

- Substituent Effects : Para-substituents (e.g., –CF₃) further polarize the carbonyl, improving reactivity in peptide coupling .

Q. What methodologies are used to study the interaction of this compound with biological targets?

Answer:

- Enzyme Assays : Monitor inhibition via UV-Vis spectroscopy (e.g., tyrosinase activity at λ = 280 nm) .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity .

- Drug Delivery : Encapsulate in liposomes and track cellular uptake via fluorescence microscopy .

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data for derivatives?

Answer:

- Multi-Technique Validation : Compare NMR (for solution-state conformation) and X-ray data (solid-state structure) .

- DFT Calculations : Simulate spectra (e.g., IR, NMR) to identify discrepancies arising from dynamic effects .

- Refinement Tools : Use SHELXL’s TWIN and HKLF5 commands to model disordered regions .

Q. What analytical approaches are employed to investigate polymorphism in this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.